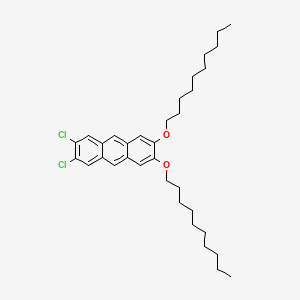
2,3-Dichloro-6,7-bis(decyloxy)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6,7-bis(decyloxy)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions and two decyloxy groups at the 6 and 7 positions on the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6,7-bis(decyloxy)anthracene typically involves the substitution of chlorine and decyloxy groups onto the anthracene core. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated anthracene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6,7-bis(decyloxy)anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroanthracene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives.
Scientific Research Applications
2,3-Dichloro-6,7-bis(decyloxy)anthracene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6,7-bis(decyloxy)anthracene is primarily related to its photophysical properties. When exposed to light, the compound can undergo electronic transitions that result in fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with other molecules that can quench or enhance its fluorescence.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
2,3,6,7-Tetramethylanthracene: Another anthracene derivative with different substituents that affect its photophysical properties.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties and applications.
Uniqueness
2,3-Dichloro-6,7-bis(decyloxy)anthracene is unique due to the specific combination of chlorine and decyloxy substituents, which impart distinct photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics, such as in OLEDs and biological imaging .
Properties
CAS No. |
582313-30-2 |
|---|---|
Molecular Formula |
C34H48Cl2O2 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
2,3-dichloro-6,7-didecoxyanthracene |
InChI |
InChI=1S/C34H48Cl2O2/c1-3-5-7-9-11-13-15-17-19-37-33-25-29-21-27-23-31(35)32(36)24-28(27)22-30(29)26-34(33)38-20-18-16-14-12-10-8-6-4-2/h21-26H,3-20H2,1-2H3 |
InChI Key |
HNHUHKUPEFATTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC2=CC3=CC(=C(C=C3C=C2C=C1OCCCCCCCCCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















